molecular formula C18H23N3O2 B1509668 tert-Butyl 4-(isoquinolin-3-yl)piperazine-1-carboxylate CAS No. 1042986-15-1

tert-Butyl 4-(isoquinolin-3-yl)piperazine-1-carboxylate

Cat. No. B1509668
M. Wt: 313.4 g/mol
InChI Key: DQCPGMUJVQEMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(isoquinolin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(isoquinolin-3-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(isoquinolin-3-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1042986-15-1

Product Name

tert-Butyl 4-(isoquinolin-3-yl)piperazine-1-carboxylate

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

tert-butyl 4-isoquinolin-3-ylpiperazine-1-carboxylate

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-10-8-20(9-11-21)16-12-14-6-4-5-7-15(14)13-19-16/h4-7,12-13H,8-11H2,1-3H3

InChI Key

DQCPGMUJVQEMQT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=CC=CC=C3C=N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=CC=CC=C3C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium acetate (63 mg, 0.8 mmol), BINAP (250 mg, 0.4 mmol) and caesium carbonate (1.3 g, 4 mmol) were suspended in anhydrous 1,4-dioxane (9 ml) under an argon atmosphere and sonicated for 40 minutes. 2-Chloroquinoline (343 mg, 2 mmol) and tert-butyl piperazine-1-carboxylate (373 mg, 2 mmol) were dissolved in anhydrous 1,4-dioxane (3 ml) and the resulting solution was added to the catalyst-containing mixture. The resulting mixture was stirred at 110° C. for three hours, cooled to room temperature and diluted with ethyl acetate. The solids were removed by centrifugation and decantation, the supernatant was evaporated to dryness under reduced pressure and the resulting residue was dissolved in DCM and filtered through a silica column. The product was eluted with a mixture of DCM and diethylether. After removal of the solvent under reduced pressure, 201 mg of a solid were obtained (0.64 mmol, 32%) MS (ESI) m/z=314.2 [M+1]+.
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
343 mg
Type
reactant
Reaction Step Three
Quantity
373 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
63 mg
Type
catalyst
Reaction Step Six

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